molecular formula C16H20N2O4 B4948008 3-(4-Hydroxypiperidin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

3-(4-Hydroxypiperidin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B4948008
M. Wt: 304.34 g/mol
InChI Key: LJBFDTPFUNHCGC-UHFFFAOYSA-N
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Description

3-(4-Hydroxypiperidin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine-2,5-dione core, substituted with a 4-hydroxypiperidin-1-yl group and a 4-methoxyphenyl group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxypiperidin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a suitable phenyl derivative is introduced.

    Attachment of the 4-Hydroxypiperidin-1-yl Group: This can be accomplished through a nucleophilic addition or substitution reaction, where the piperidine derivative is added to the core structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxypiperidin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Hydroxypiperidin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which 3-(4-Hydroxypiperidin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxypiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione: Similar structure but lacks the methoxy group.

    3-(4-Methoxypiperidin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione: Similar structure but has an additional methoxy group on the piperidine ring.

Uniqueness

The presence of both the 4-hydroxypiperidin-1-yl and 4-methoxyphenyl groups in 3-(4-Hydroxypiperidin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione imparts unique chemical and biological properties, distinguishing it from similar compounds. These structural features may enhance its binding affinity to specific targets or alter its reactivity in chemical reactions.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(4-hydroxypiperidin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-22-13-4-2-11(3-5-13)18-15(20)10-14(16(18)21)17-8-6-12(19)7-9-17/h2-5,12,14,19H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBFDTPFUNHCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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